Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted isoxazoles .
Scientific Research Applications
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Methyl-3-phenylisoxazole-4-carbohydrazide
- 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
Uniqueness
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C14H13NO4/c1-9-13(11(16)8-12(17)18-2)14(15-19-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
RLKGHGSKWFVPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CC(=O)OC |
Origin of Product |
United States |
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